molecular formula C19H24N6O4 B12922206 (2R,3R,4S,5R)-2-(6-Amino-2-((3-phenylpropyl)amino)-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol

(2R,3R,4S,5R)-2-(6-Amino-2-((3-phenylpropyl)amino)-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol

Cat. No.: B12922206
M. Wt: 400.4 g/mol
InChI Key: KNGDTUPYRQLCDN-SCFUHWHPSA-N
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Description

The compound (2R,3R,4S,5R)-2-(6-Amino-2-((3-phenylpropyl)amino)-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol is a complex organic molecule It features a purine base attached to a tetrahydrofuran ring, with various functional groups including an amino group and a phenylpropyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,3R,4S,5R)-2-(6-Amino-2-((3-phenylpropyl)amino)-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol typically involves multi-step organic synthesis. The process begins with the preparation of the purine base, followed by the introduction of the phenylpropyl group through a substitution reaction. The tetrahydrofuran ring is then constructed, and the hydroxymethyl group is added in the final steps. Each step requires specific reaction conditions, such as controlled temperature, pH, and the use of catalysts.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route for scalability. This includes using cost-effective reagents, minimizing reaction steps, and ensuring high yields. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

(2R,3R,4S,5R)-2-(6-Amino-2-((3-phenylpropyl)amino)-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol: can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group.

    Reduction: The amino group can be reduced to an amine.

    Substitution: The phenylpropyl group can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group yields a carboxylic acid derivative, while reduction of the amino group results in an amine derivative.

Scientific Research Applications

(2R,3R,4S,5R)-2-(6-Amino-2-((3-phenylpropyl)amino)-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol: has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its interactions with biological macromolecules like proteins and nucleic acids.

    Medicine: Investigated for its potential therapeutic effects, such as antiviral or anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2R,3R,4S,5R)-2-(6-Amino-2-((3-phenylpropyl)amino)-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. These interactions can lead to various biological effects, such as inhibition of viral replication or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    Adenosine: A purine nucleoside with similar structural features.

    Guanosine: Another purine nucleoside with a different functional group arrangement.

    2-Aminopurine: A purine analog with an amino group at the 2-position.

Uniqueness

(2R,3R,4S,5R)-2-(6-Amino-2-((3-phenylpropyl)amino)-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol: is unique due to its specific combination of functional groups and stereochemistry. This uniqueness contributes to its distinct chemical reactivity and biological activity, making it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C19H24N6O4

Molecular Weight

400.4 g/mol

IUPAC Name

(2R,3R,4S,5R)-2-[6-amino-2-(3-phenylpropylamino)purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol

InChI

InChI=1S/C19H24N6O4/c20-16-13-17(25(10-22-13)18-15(28)14(27)12(9-26)29-18)24-19(23-16)21-8-4-7-11-5-2-1-3-6-11/h1-3,5-6,10,12,14-15,18,26-28H,4,7-9H2,(H3,20,21,23,24)/t12-,14-,15-,18-/m1/s1

InChI Key

KNGDTUPYRQLCDN-SCFUHWHPSA-N

Isomeric SMILES

C1=CC=C(C=C1)CCCNC2=NC(=C3C(=N2)N(C=N3)[C@H]4[C@@H]([C@@H]([C@H](O4)CO)O)O)N

Canonical SMILES

C1=CC=C(C=C1)CCCNC2=NC(=C3C(=N2)N(C=N3)C4C(C(C(O4)CO)O)O)N

Origin of Product

United States

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